N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-11-7-15-16(8-12(11)2)22-17(19-15)20(13(3)21)10-14-5-4-6-18-9-14/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGWXVGIBJQTRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by the presence of a benzothiazole moiety and a pyridine ring. The molecular formula is with a molecular weight of approximately 284.36 g/mol.
Synthesis Methods:
The synthesis typically involves multi-step organic reactions:
- Formation of the Benzothiazole Ring: Cyclization of appropriate precursors under acidic or basic conditions.
- Amidation: Reacting the benzothiazole derivative with pyridin-3-ylmethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Biological Activity
This compound exhibits various biological activities, which are summarized below:
Antimicrobial Activity
Studies have demonstrated that derivatives of benzothiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown antibacterial and antifungal effects against various pathogens, with minimal inhibitory concentrations (MICs) often reported in the range of 50 μg/mL .
Anti-inflammatory Properties
Research has indicated that benzothiazole derivatives can act as inhibitors of cyclooxygenase enzymes (COX), which are key players in inflammatory processes. In vitro studies have shown that these compounds can effectively reduce inflammation markers, suggesting potential use in treating inflammatory diseases .
Anticancer Potential
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For example, derivatives have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. In one study, specific derivatives exhibited IC50 values as low as 28 ng/mL against certain cancer cell lines, indicating strong anticancer activity .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus disrupting their function.
- Interaction with Molecular Targets: Molecular docking studies suggest that this compound can effectively bind to various protein receptors involved in disease pathways .
Case Studies and Research Findings
Several studies have focused on the biological activity of benzothiazole derivatives:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzamide core , a benzo[d]thiazol-2-yl group, and a pyridin-3-ylmethyl moiety. The synthesis typically involves multi-step organic reactions:
- Formation of the Benzo[d]thiazole Ring: Cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.
- Amidation: The final step involves the formation of the benzamide by reacting the nitro-substituted benzo[d]thiazole with pyridin-3-ylmethylamine under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Pharmacological Properties
The compound is part of the thiazole derivatives family, which have been associated with diverse biological activities including:
- Antimicrobial Activity: Thiazole derivatives have shown effectiveness against various pathogens.
- Anticancer Activity: Studies indicate that compounds with similar structures exhibit significant cytotoxicity against human cancer cell lines such as HepG2 and MDA-MB-231 .
Case Studies
- Cytotoxicity Studies: A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were synthesized and tested for their cytotoxicity against human cancer cell lines. The results indicated significant inhibition rates against various cancer cell lines, suggesting potential therapeutic applications .
- Biological Mechanisms: Research has demonstrated that thiazole derivatives can inhibit specific pathways involved in cancer progression, enhancing their potential as anticancer agents .
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial and fungal strains |
| Anticancer | Significant cytotoxicity against multiple cancer cell lines |
| Enzyme Inhibition | Modulation of specific enzymes involved in disease pathways |
Comparison with Similar Compounds
Key Structural Differences :
- Pyridin-3-ylmethyl vs. Piperazine/Thio Groups : The pyridine substituent introduces aromaticity and basicity, contrasting with the hydrogen-bonding capacity of piperazine or the electrophilic sulfur in thioether derivatives.
- Dimethyl vs. Methylenedioxy Substituents : Dimethyl groups increase steric bulk and lipophilicity compared to the fused methylenedioxy ring, which may enhance metabolic stability .
Pharmacological Activity
Activity Trends :
- Antimicrobial Efficacy : Substituents with electron-withdrawing groups (e.g., halogens, nitro) enhance activity against pathogens like MRSA and E. coli .
- Antidepressant Potential: Piperazine-linked derivatives show promise in behavioral models, likely via modulation of monoaminergic pathways .
ADME and Physicochemical Properties
- Lipophilicity (logP) : Piperazine analogs (e.g., 3g, 3h) have moderate logP values (~2.5–3.0), balancing solubility and membrane permeability .
- Metabolic Stability : Methylenedioxy derivatives may undergo oxidative metabolism, whereas dimethyl groups could reduce metabolic degradation .
- Solubility : Pyridine-containing analogs are expected to have higher aqueous solubility than purely aromatic derivatives due to hydrogen-bonding capacity .
Q & A
Q. Q1.1: What are the optimal reaction conditions for synthesizing N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide to maximize yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions under controlled conditions. Key parameters include:
- Temperature : Reactions often proceed at reflux (e.g., 80–120°C) in solvents like DMF or toluene .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the acetamide group .
- Catalysts : Bases like triethylamine or K₂CO₃ are used to deprotonate intermediates and drive reactions .
- Purity Monitoring : Thin-layer chromatography (TLC) and HPLC are employed to track reaction progress and purity . Post-synthesis, Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity .
Advanced Synthesis Challenges
Q. Q2.1: How can researchers address regioselectivity challenges during functionalization of the benzo[d]thiazole and pyridine moieties?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors:
- Electrophilic Aromatic Substitution : Use directing groups (e.g., methoxy, methyl) to guide reactions to specific positions on the benzothiazole ring .
- Protection/Deprotection Strategies : Temporarily block reactive sites (e.g., using tert-butyl groups) to control functionalization .
- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites and transition states to optimize reaction pathways .
Basic Biological Activity Screening
Q. Q3.1: What in vitro assays are recommended for preliminary evaluation of this compound’s pharmacological potential?
Methodological Answer: Initial screening should include:
- Enzyme Inhibition Assays : Target kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase assays for kinase activity) .
- Cell Viability Assays : MTT or resazurin-based tests on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .
- Molecular Docking : Preliminary computational studies (AutoDock Vina, Schrödinger) to predict binding affinity to targets like EGFR or COX-2 .
Advanced Biological Data Contradictions
Q. Q4.1: How should researchers resolve discrepancies between in vitro activity and poor in vivo efficacy?
Methodological Answer: Address pharmacokinetic-pharmacodynamic (PK-PD) mismatches via:
- Solubility Optimization : Measure LogP (e.g., shake-flask method) and modify substituents (e.g., introduce polar groups) to improve aqueous solubility .
- Metabolic Stability Testing : Use liver microsomes or hepatocyte assays to identify metabolic hotspots (e.g., vulnerable methyl groups) .
- Formulation Adjustments : Develop nanoemulsions or liposomal carriers to enhance bioavailability .
Basic Pharmacokinetic Profiling
Q. Q5.1: What methods are used to assess this compound’s absorption properties?
Methodological Answer:
- Caco-2 Cell Permeability Assays : Simulate intestinal absorption; a Papp value >1 × 10⁻⁶ cm/s indicates moderate permeability .
- PAMPA (Parallel Artificial Membrane Permeability Assay) : Predicts blood-brain barrier penetration .
- LogP Determination : Octanol-water partitioning via HPLC to correlate lipophilicity with absorption .
Advanced Mechanistic Studies
Q. Q6.1: How can researchers validate the hypothesized interaction between this compound and a specific enzyme target?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) in real time .
- X-ray Crystallography : Resolve co-crystal structures to identify binding pocket interactions (e.g., hydrogen bonds with pyridine N) .
- Mutagenesis Studies : Engineer enzyme variants (e.g., Ala-scanning) to confirm critical residue interactions .
Data Contradiction Analysis Framework
Q. Q7.1: What experimental strategies can reconcile conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Dose-Response Curves : Generate IC₅₀ values across multiple cell lines to assess selectivity .
- Transcriptomic Profiling : RNA-seq to identify differential gene expression (e.g., apoptosis pathways) in sensitive vs. resistant lines .
- Redox Activity Testing : Measure ROS generation to rule out nonspecific cytotoxicity .
Structural Analogs and SAR
Q. Q8.1: How can researchers systematically explore structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents on the benzothiazole (e.g., electron-withdrawing groups) and pyridine (e.g., fluorination) .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., steric bulk at position 5) with activity .
- Fragment-Based Screening : Identify critical pharmacophores via SPR or thermal shift assays .
Advanced Toxicity Profiling
Q. Q9.1: What mechanistic studies are needed to evaluate off-target toxicity risks?
Methodological Answer:
- hERG Channel Binding Assays : Patch-clamp electrophysiology to assess cardiac toxicity risks .
- CYP450 Inhibition Screening : Fluorescent probes to test interactions with CYP3A4/2D6 .
- Genotoxicity Testing : Ames test for mutagenicity and comet assay for DNA damage .
Formulation Challenges
Q. Q10.1: What strategies improve the formulation of this compound given its poor aqueous solubility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
